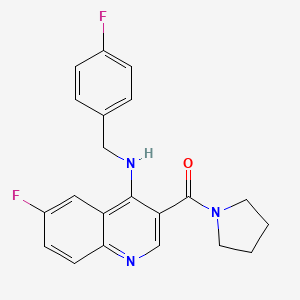
(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound that falls under the category of fluoroquinolones . Fluoroquinolones are a type of antibacterial drugs that have been used in the world pharmaceutical market for several decades .
Molecular Structure Analysis
The molecular structure of fluoroquinolones involves a quinolone skeleton with fluorine atoms incorporated at C-6 and other positions of the benzene ring . This structural modification has resulted in a remarkable improvement of antimicrobial properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of fluoroquinolones include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone: has been synthesized and evaluated for its antibacterial properties. In an agar well diffusion assay, one of the derivatives exhibited antibacterial effects against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well . Further research could explore its potential as a novel antimicrobial agent.
Isoxazole Derivatives in Medicinal Chemistry
Isoxazole derivatives, including 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole , have diverse applications. They exhibit analgesic, anticonvulsant, anticancer, and antimicrobial activities. Researchers have also explored their affinity for serotonergic and dopaminergic receptors . Investigating specific receptor interactions could provide valuable insights.
Alzheimer’s Disease Treatment
N-benzylpiperidine benzisoxazole derivatives, which share structural features with our compound, act as selective inhibitors of the enzyme acetylcholinesterase (AChE) . These inhibitors are used in the treatment of Alzheimer’s disease . Further studies could explore the potential of our compound in this context.
Indole Derivatives and Biological Activity
Indole derivatives, such as (6-fluoro-1H-indol-3-yl)benzamide , have wide-ranging pharmacological effects. Investigating the compound’s impact on various biological pathways (e.g., receptors, enzymes) could reveal novel therapeutic applications .
Drug Modification Strategies
Given the limitations associated with existing antimicrobial agents (toxicity, resistance, pharmacokinetic differences), modifying the structure of known drug molecules is crucial. Our compound’s unique structure offers opportunities for functional group substitutions, potentially enhancing its antimicrobial activity .
Wirkmechanismus
Fluoroquinolones work by inhibiting bacterial DNA-gyrase, which affects bacteria reproduction . This mechanism of action is different from antibiotics and other groups of antibacterials, which allows fluoroquinolones to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
Zukünftige Richtungen
Fluoroquinolones, including this compound, continue to be an area of interest in pharmaceutical research due to their high level of antibacterial activity and wide spectrum which surpass many antibiotics . Future research may focus on further structural modifications to enhance their properties and effectiveness.
Eigenschaften
IUPAC Name |
[6-fluoro-4-[(4-fluorophenyl)methylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c22-15-5-3-14(4-6-15)12-25-20-17-11-16(23)7-8-19(17)24-13-18(20)21(27)26-9-1-2-10-26/h3-8,11,13H,1-2,9-10,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXFMSSBWJQLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2645218.png)
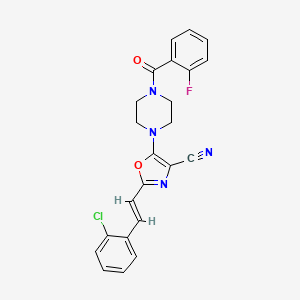
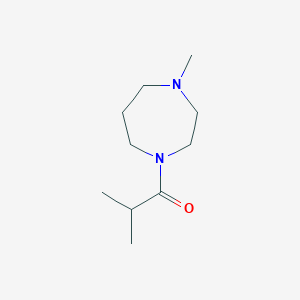
![3-(4-Chlorobenzyl)-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2645223.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2645224.png)
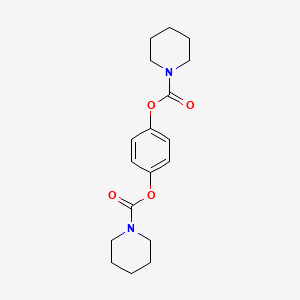
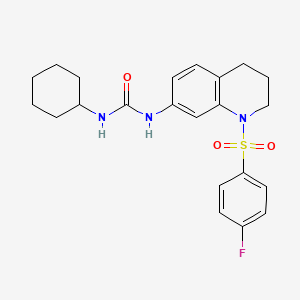
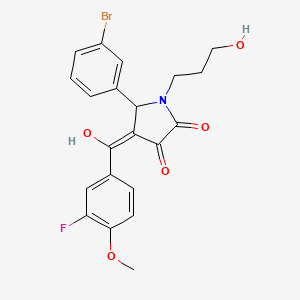

![N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2645231.png)
![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2645232.png)

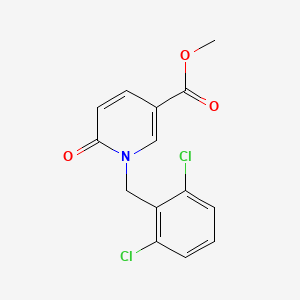
![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2645241.png)